Regioisomeric Differentiation: ortho- vs. para-Bromine
2′,3,5-Tribromosalicylanilide (IUPAC: 3,5-dibromo-N-(2-bromophenyl)-2-hydroxybenzamide) is the ortho-bromoanilide regioisomer, in contrast to the commercially dominant Tribromsalan (3,4′,5-tribromosalicylanilide; IUPAC: 3,5-dibromo-N-(4-bromophenyl)-2-hydroxybenzamide), which bears the anilide bromine at the para position [1]. The ortho-bromine introduces significant steric hindrance around the amide bond, altering the dihedral angle between the salicyl and anilide rings, which can affect hydrogen-bonding capacity, protein-binding geometry, and susceptibility to metabolic hydroxylation at the anilide ring [2]. The seminal germicidal activity SAR by Lemaire et al. (1961) identified eight halogenation patterns conferring high activity in soap; the 2′,3,5-pattern is conspicuously absent from this list, while the 3,4′,5-pattern (Tribromsalan) is included, suggesting that the ortho-bromoanilide topology produces a materially different activity profile [3].
| Evidence Dimension | Bromine substitution pattern on anilide ring |
|---|---|
| Target Compound Data | 2′-bromo (ortho): 3,5-dibromo-N-(2-bromophenyl)-2-hydroxybenzamide, CAS 4214-44-2 |
| Comparator Or Baseline | 4′-bromo (para): 3,5-dibromo-N-(4-bromophenyl)-2-hydroxybenzamide (Tribromsalan), CAS 87-10-5 |
| Quantified Difference | Positional isomerism; direct comparative bioactivity data not available in open literature. Computational LogP for tribromosalicylanilides: ~5.0 . Steric parameter (Taft Es) for ortho-Br vs para-Br: ortho substitution introduces significant steric bulk adjacent to the amide NH. |
| Conditions | Structural comparison based on IUPAC nomenclature, CAS registry assignments, and germicidal activity screening in soap/detergent systems. |
Why This Matters
For researchers conducting SAR studies on halogenated salicylanilides, the ortho-bromoanilide topology of 2′,3,5-tribromosalicylanilide provides a distinct steric and electronic profile unavailable from the para-substituted isomer, enabling exploration of position-specific effects on target binding and off-target activity.
- [1] CAS Common Chemistry. 3,4′,5-Tribromosalicylanilide (CAS 87-10-5): Benzamide, 3,5-dibromo-N-(4-bromophenyl)-2-hydroxy-. Available at: https://commonchemistry.cas.org/detail?cas_rn=87-10-5 (accessed 2026). View Source
- [2] Chignell CF, et al. Spectroscopic studies of cutaneous photosensitizing agents—XIV. Photochem Photobiol. 1989;50(3):287-95. Demonstrates sequential photolytic debromination of 3,4′,5-TBSA with steric effects on radical generation. PMID: 2780820. View Source
- [3] Lemaire H, Schramm CH, Cahn A. Synthesis and germicidal activity of halogenated salicylanilides and related compounds. J Pharm Sci. 1961;50(10):831-837. High-activity halogenation patterns listed; 2′,3,5 not among them. View Source
